molecular formula C11H19N3 B13300561 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13300561
M. Wt: 193.29 g/mol
InChI Key: DAJSYVMGKDWELN-UHFFFAOYSA-N
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Description

5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1692712-92-7) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It features the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold, a fused bicyclic heterocycle that has become a significant pharmacophore in modern medicinal chemistry due to its versatility and potent biological activities . This specific framework is recognized for its ability to inhibit various protein kinases, which are enzymes that play critical roles in cellular signalling pathways . The pyrazolo[1,5-a]pyrimidine core is a prominent structure in targeted cancer therapy, with research highlighting its application in the development of inhibitors for enzymes such as phosphoinositide 3-kinase delta (PI3Kδ) and Tropomyosin Receptor Kinases (Trks) . In fact, the PP nucleus is a key structural component in two of the three FDA-approved drugs for the treatment of NTRK fusion cancers, underscoring its profound therapeutic potential . The structural similarity of pyrazolo[1,5-a]pyrimidines to purine bases allows them to effectively interact with the ATP-binding sites of various kinase targets, making them excellent candidates for the development of new protein kinase inhibitors (PKIs) . This compound is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-8(2)6-10-7-11-12-9(3)4-5-14(11)13-10/h7-9,12H,4-6H2,1-3H3

InChI Key

DAJSYVMGKDWELN-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC(=N2)CC(C)C)N1

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization Approach

One of the primary methods to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, involves the condensation of substituted aminopyrazoles with β-ketoesters or 1,3-diketones under acidic conditions.

  • Procedure:

    • 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of sodium ethanolate base to form a dihydroxy intermediate with high yield (~89%).
    • This intermediate undergoes chlorination with phosphorus oxychloride to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).
    • Subsequent nucleophilic substitution with morpholine in potassium carbonate at room temperature selectively replaces the chlorine at position 7 (94% yield), leading to key intermediates for further functionalization.
  • Key Features:
    High selectivity in substitution reactions due to chlorine reactivity, and efficient yields in each step.

Acid-Catalyzed Condensation with 1,3-Diketones or β-Ketoesters

An alternative high-yielding method involves the condensation of substituted 5-aminopyrazoles with 1,3-diketones or β-ketoesters in acetic acid solvent with catalytic sulfuric acid.

  • Procedure:

    • A solution of the pyrazole derivative (1 mmol) in acetic acid is mixed with 1,3-diketones (2 mmol) and a drop of concentrated sulfuric acid.
    • The mixture is stirred at room temperature until completion as monitored by thin-layer chromatography (TLC).
    • The product precipitates upon addition of ice-water, is filtered, washed, and dried, yielding the pyrazolo[1,5-a]pyrimidine derivatives in 87–95% yield.
  • Example:
    7-Oxo-2-phenylamino-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile was obtained as white crystals with 89% yield and melting point 297–299 °C.

  • Advantages:
    Mild conditions, high yields, and straightforward purification.

Green Synthetic Strategy Using Ultrasonic Irradiation

A recent environmentally friendly approach employs ultrasonic waves to facilitate the condensation of aminopyrazoles with alkynes in aqueous ethanol with potassium bisulfate (KHSO4) as a catalyst.

  • Procedure:

    • Aminopyrazoles (0.5 mmol) and dimethyl acetylenedicarboxylate (DMAD) or methyl/ethyl propiolate (0.5 mmol) are dissolved in ethanol.
    • KHSO4 (1 mmol) in water is added, and the mixture is irradiated with ultrasound at 60 °C for 9–12 minutes.
    • The precipitated product is filtered, washed, and dried to yield pyrazolo[1,5-a]pyrimidine derivatives in 84–92% yield.
    • Further purification is done by column chromatography if necessary.
  • Mechanism:
    Protonation of the ester carbonyl by KHSO4 facilitates aza-Michael addition of aminopyrazole, followed by methoxy group loss and ring formation.

  • Benefits:
    This method reduces environmental impact, shortens reaction time, and provides good yields.

Palladium-Catalyzed Suzuki Coupling for Derivative Functionalization

For functionalized pyrazolo[1,5-a]pyrimidines, Suzuki cross-coupling reactions are applied to introduce various substituents.

  • Procedure:

    • A halogenated pyrazolo[1,5-a]pyrimidine intermediate is coupled with boronic acids or esters in the presence of a palladium catalyst.
    • This method allows selective substitution at specific positions on the heterocyclic core.
  • Applications:
    Enables the synthesis of diverse derivatives for medicinal chemistry exploration.

Data Tables Summarizing Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Condensation with diethyl malonate + chlorination + substitution 5-Amino-3-methylpyrazole, diethyl malonate, POCl3, morpholine Sodium ethanolate base, room temp, POCl3 chlorination, K2CO3 substitution 61–94 Multi-step, selective substitution
Acid-catalyzed condensation 5-Aminopyrazoles, 1,3-diketones or β-ketoesters AcOH solvent, H2SO4 catalyst, room temp 87–95 Simple, high yield, mild conditions
Ultrasonic-assisted green synthesis Aminopyrazoles, DMAD/methyl/ethyl propiolate, KHSO4 Aqueous ethanol, ultrasound, 60 °C, 9–12 min 84–92 Environmentally friendly, rapid reaction
Suzuki coupling for derivatives Halogenated pyrazolopyrimidines, boronic acids Pd catalyst, standard Suzuki conditions Variable Allows functional group diversification

Research Outcomes and Analytical Characterization

  • Yields: Most methods provide high yields (above 80%) with good reproducibility.
  • Selectivity: Chlorine substitution occurs selectively at position 7 in the pyrazolo[1,5-a]pyrimidine core due to electronic factors.
  • Spectral Data: Structural confirmation is routinely done using $$^{1}H$$ NMR, $$^{13}C$$ NMR, FT-IR, and mass spectrometry. For example, in ultrasonic synthesis, characteristic NMR signals confirm the presence of ethyl groups and ring systems.
  • Purity: Products are typically isolated by filtration and washing or purified by column chromatography using silica gel with ethyl acetate-hexane mixtures.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule.

Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies .

Industry: In the industrial sector, 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine are best contextualized against analogs with variations in substituents, core rings, or biological activities. Below is a comparative analysis supported by evidence:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : 5-Methyl-2-(2-methylpropyl)-pyrazolo[1,5-a]pyrimidine 5-Me, 2-isobutyl ~C11H16N3* ~206.3* Structural focus; synthesis via ultrasound
2-(4-Methylphenyl)-pyrazolo[1,5-a]pyrimidine 2-(4-MePh) C13H15N3 213.28 Aromatic substituent; potential π-π interactions
5-Methyl-2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine Triazolo core, 5-Me, 2-isoPr C9H16N4 180.25 Smaller substituent; steric effects
N-(4-Chlorophenyl)-5-methyl-2-(2-methylpropyl)-triazolo[1,5-a]pyrimidin-7-amine Triazolo core, 5-Me, 2-isoBu, 7-NH(4-ClPh) C16H20ClN5 317.82 Antimalarial activity (PfDHODH inhibitor)
7-(2-Methylpropyl)-pyrazolo[1,5-a]pyrimidin-5-one 7-isoBu, 5-ketone C10H13N3O 191.23 Increased polarity; ketone functionality
2-Methyl-6-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine 2-Me, 6-CF3 C8H10F3N3 217.18 Electron-withdrawing CF3; enhanced stability
5-Methyl-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid 5-Me, 7-CF3, 2-COOH C10H9F3N3O2 260.20 Enhanced solubility (carboxylic acid)

*Note: Estimated based on core structure and substituents.

Key Insights from Comparisons:

Substituent Effects: Alkyl vs. Electron-Withdrawing Groups: Trifluoromethyl (CF3) at position 6 or 7 (e.g., ) increases metabolic stability and electronic effects, which could be leveraged in drug design. Polar Functional Groups: Carboxylic acid derivatives () improve aqueous solubility, critical for pharmacokinetics.

Core Modifications :

  • Replacement of the pyrazole ring with a triazole (e.g., ) alters hydrogen-bonding capacity and ring electronics, as seen in the antimalarial triazolo[1,5-a]pyrimidine derivatives targeting PfDHODH .

Synthetic Methodologies :

  • Ultrasound-assisted synthesis in aqueous media () offers eco-friendly, high-yield routes for pyrazolo[1,5-a]pyrimidines, applicable to the target compound.

Biological Activity

5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

  • Molecular Formula : C10_{10}H17_{17}N3_3
  • Molecular Weight : 179.26 g/mol
  • CAS Number : 1691137-71-9

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial properties. For instance:

  • Inhibition Against Bacteria : A study highlighted that certain pyrazolo derivatives showed significant activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Mechanism of Action : The antimicrobial efficacy is often attributed to the inhibition of key bacterial enzymes such as DNA gyrase and MurD, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolo compounds has been explored through various in vitro assays:

  • Cytokine Inhibition : Compounds similar to 5-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating their potential use in treating inflammatory diseases .

Anticancer Activity

Research has also indicated promising anticancer properties:

  • Cell Viability Assays : In vitro studies using MTT assays revealed that some derivatives exhibit cytotoxic effects against various cancer cell lines, including HaCat and Balb/c 3T3 cells . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions on the pyrazolo ring can enhance anticancer activity.

Case Studies

StudyFindings
Umesha et al. (2009)Identified potent DHODH inhibitors among pyrazolo derivatives; compounds showed enhanced activity against viral replication .
Recent Antimicrobial StudyEvaluated several pyrazolo derivatives; found significant inhibition of bacterial growth with low MIC values .
Anti-inflammatory ResearchDemonstrated inhibition of cytokine release in inflammatory models .

Q & A

Basic: What are the optimal synthetic routes for 5-Methyl-2-(2-methylpropyl)-pyrazolo[1,5-a]pyrimidine?

Methodological Answer:
The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. A common approach includes reacting 3,5-dimethylpyrazole with 2-chloro-3,3-dimethylbutan-2-one under basic conditions (e.g., KOH/EtOH), followed by reflux to promote cyclization . For industrial-scale optimization, continuous flow reactors or microwave-assisted synthesis can enhance yield (≥85%) and purity (>95%) by improving reaction kinetics and reducing side products . Key parameters to optimize include temperature (70–90°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios (1:1.2 pyrazole:chloroketone).

Basic: How is the structural integrity of this compound confirmed?

Methodological Answer:
Characterization relies on a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., methyl groups at C5 and C7, isopropyl at C2) and confirm ring fusion .
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C11_{11}H18_{18}N4_4) and detects isotopic patterns for brominated analogs .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, often using SHELX software for refinement .

Advanced: How does the substitution pattern (e.g., methyl/isopropyl groups) influence biological activity?

Methodological Answer:
The methyl groups at C5 and C7 enhance lipophilicity , improving membrane permeability and target binding in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . The isopropyl group at C2 introduces steric hindrance, potentially increasing selectivity for specific isoforms (e.g., CDK2 over CDK1). Comparative studies using analogs with ethyl or cyclopropyl substituents reveal that bulkier groups reduce off-target interactions but may lower solubility . Quantitative structure-activity relationship (QSAR) models can predict optimal substituent sizes .

Advanced: How can contradictions in reported biological activities (e.g., IC50_{50}50​ values) be resolved?

Methodological Answer:
Contradictions often arise from:

  • Purity discrepancies : Validate compound integrity via HPLC (≥98% purity) and LC-MS to exclude degradation products .
  • Assay variability : Standardize enzymatic assays (e.g., kinase inhibition) using ATP concentrations (1–10 µM) and control for pH/temperature .
  • Structural analogs : Compare activity of 5-Methyl-2-(2-methylpropyl)- derivatives with 3-bromo-7-ethyl-6-methyl or 7-cyclopropyl analogs to isolate substituent effects .

Advanced: What strategies improve selectivity in kinase inhibition?

Methodological Answer:

  • Crystallographic studies : Resolve binding modes using co-crystallized complexes (e.g., PDB ID 1KE5 for CDK2) to identify key interactions (e.g., H-bonds with Glu81 or Lys89) .
  • Fragment-based design : Replace the isopropyl group with difluoromethyl (to enhance polarity) or introduce carbamate linkers for covalent binding .
  • Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess off-target inhibition at 1 µM .

Basic: What purification techniques ensure high-purity yields?

Methodological Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of pyrazolo[1,5-a]pyrimidine derivatives .
  • Recrystallization : Ethanol/water (8:2) at 0–4°C yields crystals with >99% purity .
  • Continuous flow systems : Reduce impurities (e.g., unreacted chloroketone) via in-line scavengers .

Advanced: What is the mechanism of kinase inhibition for this compound?

Methodological Answer:
The compound acts as a competitive ATP antagonist , binding to the kinase hinge region via:

  • Hydrophobic interactions : Methyl/isopropyl groups occupy the adenine pocket.
  • H-bonding : The pyrimidine N1 atom donates a bond to the kinase’s backbone NH (e.g., CDK2’s Leu83) .
    Mechanistic validation involves:
  • Isothermal titration calorimetry (ITC) : Measures binding affinity (Kd_d ≈ 50–100 nM).
  • Cellular assays : Monitor phosphorylation of downstream targets (e.g., Rb protein in cancer cells) via Western blot .

Basic: How is compound stability evaluated under experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), or acidic/basic conditions (pH 2–12) for 48 hours. Monitor degradation via HPLC .
  • Long-term storage : Store at –20°C under argon; stability >6 months confirmed by NMR .

Advanced: How can computational methods guide analog design?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen virtual libraries for analogs with improved binding energy (ΔG ≤ –10 kcal/mol) .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2 Å indicates stable target engagement .

Advanced: What analytical approaches resolve stereochemical ambiguities?

Methodological Answer:

  • VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers in chiral derivatives .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., isopropyl C2 to pyrimidine H6) .

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